molecular formula C26H25NO7S B11006634 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate

Cat. No.: B11006634
M. Wt: 495.5 g/mol
InChI Key: XTBYRSLXIVKFDF-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromene core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multiple steps, starting from readily available precursors. One common approach involves the regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . This method yields the final product in good yields (up to 94% over two steps).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound is known to selectively bind to certain receptors, such as the CB2 receptor, which is primarily found in immune cells. This binding can modulate immune responses and exert anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to its specific structural features, such as the presence of a methoxy group at the 8-position and a sulfonamide group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H25NO7S

Molecular Weight

495.5 g/mol

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C26H25NO7S/c1-15(2)24(27-35(30,31)19-9-5-16(3)6-10-19)26(29)33-18-8-12-21-20-11-7-17(32-4)13-22(20)25(28)34-23(21)14-18/h5-15,24,27H,1-4H3/t24-/m0/s1

InChI Key

XTBYRSLXIVKFDF-DEOSSOPVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)OC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.